molecular formula C14H23N3O3 B8641716 tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate

tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate

Cat. No. B8641716
M. Wt: 281.35 g/mol
InChI Key: PMOUTRVUUVWDQR-UHFFFAOYSA-N
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Patent
US08088761B2

Procedure details

To a solution of 3-bromomethyl-5-methylisoxazole (0.102 g, 0.58 mmol) in dichloromethane (6 ml) was added 1-BOC-piperazine (0.240 g, 1.30 mmol). The reaction mixture was stirred at room temperature for 18 h under argon, then concentrated in vacuo. The resulting residue was absorbed on silica and the free-running powder was placed on a 10 g isolute silica column. Elution with a gradient of ethyl acetate (30 to 70%) in petroleum ether (60-80° C.) afforded the title compound as a white solid (0.124 g, 76%). 1H-NMR (500 MHz, DMSO-d6) 1.39 (s, 9H, C(CH3)3), 2.32 (t, J=5.1 Hz, 4H, piperazine N(CH2)2), 2.38 (s, 3H, isoxazole 5-CH3), 3.35 (br t, 4H, piperazine N(CH2)2), 3.50 (s, 2H, NCH2 isoxazole), 6.17 (s, 1H, isoxazole 4-H); LC (Method B)-MS (ESI, m/z): Rt=2.60 min—282 [(M+H)+, 5%], 226 [(M-tBu)+, 100%].
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:7]=[C:6]([CH3:8])[O:5][N:4]=1.[C:9]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>ClCCl>[C:12]([O:11][C:9]([N:16]1[CH2:21][CH2:20][N:19]([CH2:2][C:3]2[CH:7]=[C:6]([CH3:8])[O:5][N:4]=2)[CH2:18][CH2:17]1)=[O:10])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
0.102 g
Type
reactant
Smiles
BrCC1=NOC(=C1)C
Name
Quantity
0.24 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was absorbed on silica
WASH
Type
WASH
Details
Elution with a gradient of ethyl acetate (30 to 70%) in petroleum ether (60-80° C.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.124 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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